molecular formula C15H19NO2 B2667553 1-[3-(4-Methoxyphenyl)piperidin-1-yl]prop-2-en-1-one CAS No. 2361641-38-3

1-[3-(4-Methoxyphenyl)piperidin-1-yl]prop-2-en-1-one

Cat. No. B2667553
CAS RN: 2361641-38-3
M. Wt: 245.322
InChI Key: LATBDCUQTJQRDR-UHFFFAOYSA-N
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Description

1-[3-(4-Methoxyphenyl)piperidin-1-yl]prop-2-en-1-one, also known as MPPP, is a chemical compound that belongs to the family of piperidine derivatives. It was first synthesized in the 1970s and has been studied for its potential applications in scientific research.

Mechanism of Action

1-[3-(4-Methoxyphenyl)piperidin-1-yl]prop-2-en-1-one acts as a dopamine reuptake inhibitor, which means it blocks the reuptake of dopamine into the presynaptic neuron. This leads to an increase in the concentration of dopamine in the synaptic cleft, which can result in increased dopamine signaling. 1-[3-(4-Methoxyphenyl)piperidin-1-yl]prop-2-en-1-one also has a high affinity for dopamine receptors, which can further enhance dopamine signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[3-(4-Methoxyphenyl)piperidin-1-yl]prop-2-en-1-one are related to its mechanism of action. By increasing dopamine signaling, 1-[3-(4-Methoxyphenyl)piperidin-1-yl]prop-2-en-1-one can lead to enhanced motor activity, euphoria, and other effects associated with dopamine release. However, prolonged use of 1-[3-(4-Methoxyphenyl)piperidin-1-yl]prop-2-en-1-one can lead to neurotoxicity and damage to dopaminergic neurons.

Advantages and Limitations for Lab Experiments

1-[3-(4-Methoxyphenyl)piperidin-1-yl]prop-2-en-1-one has several advantages as a tool for scientific research, including its high affinity for dopamine receptors and its ability to increase dopamine levels in the brain. However, its potential for neurotoxicity and damage to dopaminergic neurons must be taken into account when using it in lab experiments. Additionally, 1-[3-(4-Methoxyphenyl)piperidin-1-yl]prop-2-en-1-one is a controlled substance and must be handled with care.

Future Directions

There are several future directions for research on 1-[3-(4-Methoxyphenyl)piperidin-1-yl]prop-2-en-1-one. One area of interest is its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine levels in the brain. Additionally, further research is needed to better understand the neurotoxicity and damage to dopaminergic neurons associated with prolonged use of 1-[3-(4-Methoxyphenyl)piperidin-1-yl]prop-2-en-1-one. Finally, the development of new dopamine reuptake inhibitors based on the structure of 1-[3-(4-Methoxyphenyl)piperidin-1-yl]prop-2-en-1-one could lead to the discovery of new drugs for the treatment of neurological disorders.
In conclusion, 1-[3-(4-Methoxyphenyl)piperidin-1-yl]prop-2-en-1-one is a chemical compound with potential applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 1-[3-(4-Methoxyphenyl)piperidin-1-yl]prop-2-en-1-one as a tool for scientific research and as a potential treatment for neurological disorders.

Synthesis Methods

The synthesis of 1-[3-(4-Methoxyphenyl)piperidin-1-yl]prop-2-en-1-one involves the reaction of 4-methoxyphenylacetonitrile with piperidine and propionic anhydride. The resulting compound is then purified through recrystallization to obtain 1-[3-(4-Methoxyphenyl)piperidin-1-yl]prop-2-en-1-one in its pure form. This synthesis method has been well-established and is widely used in scientific research.

Scientific Research Applications

1-[3-(4-Methoxyphenyl)piperidin-1-yl]prop-2-en-1-one has been studied for its potential applications in various fields of scientific research, including neuroscience, pharmacology, and medicinal chemistry. It has been found to have a high affinity for dopamine receptors, which makes it a useful tool for studying the dopamine system in the brain. 1-[3-(4-Methoxyphenyl)piperidin-1-yl]prop-2-en-1-one has also been studied for its potential use in the treatment of Parkinson's disease, as it can increase dopamine levels in the brain.

properties

IUPAC Name

1-[3-(4-methoxyphenyl)piperidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-3-15(17)16-10-4-5-13(11-16)12-6-8-14(18-2)9-7-12/h3,6-9,13H,1,4-5,10-11H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LATBDCUQTJQRDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCN(C2)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(4-Methoxyphenyl)piperidin-1-yl]prop-2-en-1-one

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